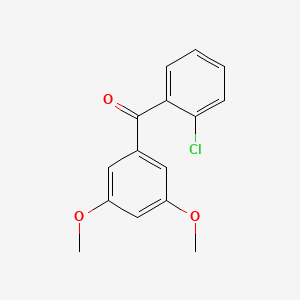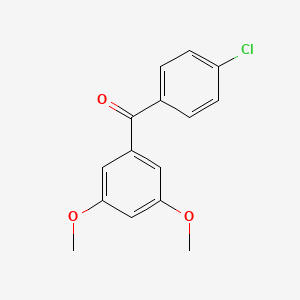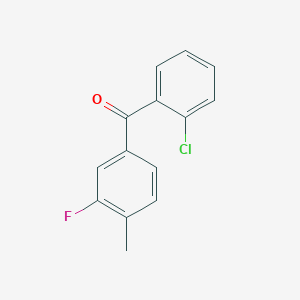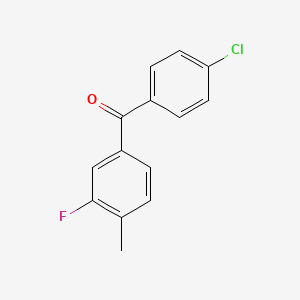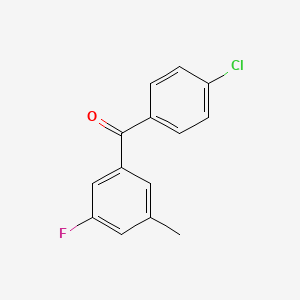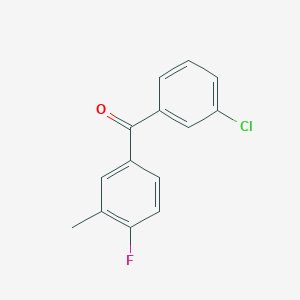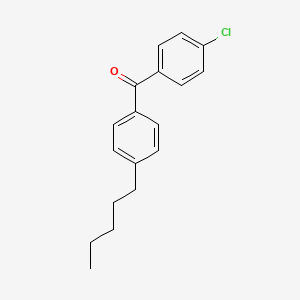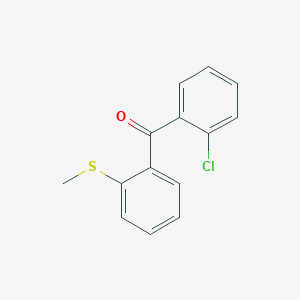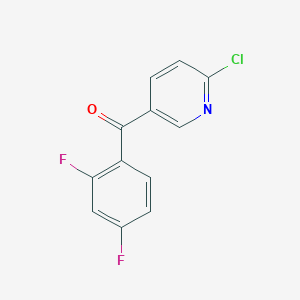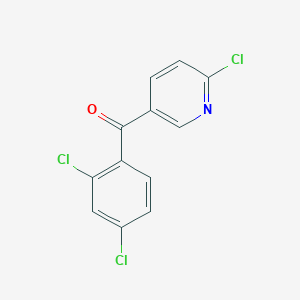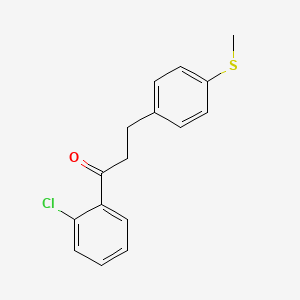
2'-Chloro-3-(4-thiomethylphenyl)propiophenone
Overview
Description
2'-Chloro-3-(4-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15ClOS and its molecular weight is 290.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Synthetic methodologies for related compounds, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, highlight advancements in efficient, high-yield synthesis processes for complex molecules with potential anticancer properties (Zhang et al., 2019). These methods emphasize the importance of intermediate compounds in the development of small molecule therapeutics, suggesting that 2'-Chloro-3-(4-thiomethylphenyl)propiophenone could serve as a valuable intermediate in synthesizing novel therapeutic agents.
Electrochemical Applications
Research on the electro-oxidation of chlorophenols demonstrates the environmental and analytical applications of related chlorinated compounds, pointing towards the potential use of similar structures in environmental remediation and analytical chemistry (Pigani et al., 2007). This suggests avenues for employing this compound in developing new sensors or remediation strategies for chlorinated pollutants.
Material Science and Photophysical Properties
Investigations into novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units for their thermal, optical, and electrochemical properties indicate the significance of thiophene-based compounds in material science, particularly for applications in optoelectronics and organic electronics (Tapia et al., 2010). This research domain could be relevant for exploring the properties of this compound in the context of developing new materials with unique electronic or photophysical characteristics.
Antimicrobial and Biofilm Inhibition
The discovery of new classes of antimicrobial agents from thiophene derivatives showcases the therapeutic potential of thiophene-containing compounds, including their ability to inhibit biofilm formation by marine bacteria (Benneche et al., 2011). Given the structural similarity, this compound could be investigated for antimicrobial properties or as a lead compound in the development of new antimicrobial agents.
Advanced Pharmaceutical Intermediates
Research into asymmetric synthesis of specific chiral alcohols using microbial reductases with high enantioselectivity highlights the role of sophisticated synthetic strategies in producing pharmaceutical intermediates (Choi et al., 2010). This area could provide a context for utilizing this compound as an intermediate in the asymmetric synthesis of chiral drugs, reflecting its potential importance in pharmaceutical manufacturing.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOYBEXIDDSUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644387 | |
| Record name | 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-48-1 | |
| Record name | 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


